Triphenylene-1,2-diyl diacetate
Description
Triphenylene-1,2-diyl diacetate is a polycyclic aromatic compound featuring a triphenylene core substituted with two acetoxy groups at the 1,2-positions. Diacetate esters are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability, solubility, and ease of derivatization. The absence of specific data on this compound in the evidence necessitates extrapolation from structurally related compounds, as detailed below.
Properties
CAS No. |
84040-74-4 |
|---|---|
Molecular Formula |
C22H16O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(1-acetyloxytriphenylen-2-yl) acetate |
InChI |
InChI=1S/C22H16O4/c1-13(23)25-20-12-11-19-17-9-4-3-7-15(17)16-8-5-6-10-18(16)21(19)22(20)26-14(2)24/h3-12H,1-2H3 |
InChI Key |
VJOXFQFHSCQHGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylene-1,2-diyl diacetate can be synthesized through several methods. One common approach involves the oxidative cyclization of suitable precursors, such as 2-hydroxy-3,6,7,10,11-pentaalkoxytriphenylene, followed by reductive acetylation to introduce the acetate groups . Another method includes the nickel-mediated Yamamoto coupling of o-dibromoarenes, which is efficient for preparing substituted triphenylenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidative cyclization reactions, followed by purification and acetylation steps. The use of transition metal catalysts, such as nickel or palladium, is common in these processes to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Triphenylene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reductive acetylation can be used to introduce acetate groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive acetylation typically involves reagents such as acetic anhydride and reducing agents like sodium borohydride.
Substitution: Substitution reactions often use nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted triphenylene derivatives, such as heptaalkoxytriphenylenes and quinone derivatives .
Scientific Research Applications
Triphenylene-1,2-diyl diacetate has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in the design of bioactive molecules and studying molecular interactions.
Mechanism of Action
The mechanism of action of triphenylene-1,2-diyl diacetate involves its ability to undergo π-π stacking interactions, which facilitate the formation of columnar liquid crystalline phases. These interactions are crucial for its applications in organic semiconductors and optoelectronic devices. The molecular targets and pathways involved include the stabilization of charge carriers and enhancement of charge transport properties .
Comparison with Similar Compounds
Structural Analogues
a. Propane-1,2-diyl Diacetate (CAS 623-84-7)
- Structure : A simple aliphatic diacetate ester.
- Applications : Used as a solvent, plasticizer, and pharmaceutical excipient. USP/NF specifications require 98–102% purity .
- Safety : Serves as a reference substance for skin/eye irritation assessments due to its ester functionality and low toxicity .
b. 1-Phenyl-1,2-ethanediol Diacetate (CAS 83023-91-0)
- Structure : Aromatic diacetate with a phenyl group.
- Applications: Potential use in fragrances (e.g., phenethyl alcohol derivatives) or as a synthetic intermediate .
c. trans-Cyclohexane-1,2-diyl Diacetate (CAS 1759-71-3)
- Structure : Cyclohexane backbone with trans-configuration.
- Applications : Intermediate in stereoselective synthesis (e.g., for antiparkinsonian agents or fused cyclopropanes) .
d. Nitroimidazole-Based Diacetates (Compounds 36 and 37)
- Structure : 1-Methyl-5-nitroimidazole derivatives with bromo/methylphenyl substituents.
- Applications : Antimicrobial or antiparasitic agents, leveraging the nitroimidazole pharmacophore .
e. 3-(Hexacosanoyloxy)propane-1,2-diyl Diacetate
- Structure : Long-chain fatty acid esterified to a diacetate.
Functional Differences
- Aliphatic vs. Aromatic Cores : Aliphatic diacetates (e.g., propane-1,2-diyl diacetate) exhibit higher flexibility and lower melting points, making them suitable as solvents. Aromatic analogs (e.g., 1-phenyl-1,2-ethanediol diacetate) enhance rigidity and UV stability for material science applications .
- Biological Activity : Nitroimidazole-based diacetates show targeted bioactivity, while cyclohexane derivatives are prioritized for chiral synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
